
Lithium(1+) 3-hydroxyoxetane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 3-hydroxyoxetane-3-carboxylate is a chemical compound with the molecular formula C₄H₅LiO₄ It is a lithium salt of 3-hydroxyoxetane-3-carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 3-hydroxyoxetane-3-carboxylate typically involves the reaction of 3-hydroxyoxetane-3-carboxylic acid with a lithium-containing reagent. One common method is to dissolve 3-hydroxyoxetane-3-carboxylic acid in a suitable solvent, such as water or an organic solvent, and then add lithium hydroxide or lithium carbonate. The reaction is usually carried out at room temperature, and the product is isolated by evaporation of the solvent and subsequent crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 3-hydroxyoxetane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The lithium ion can be replaced by other cations in a metathesis reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reactions with other metal salts can lead to the exchange of the lithium ion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylate group would produce an alcohol.
Scientific Research Applications
Lithium(1+) 3-hydroxyoxetane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound can be used in studies involving lithium’s effects on biological systems.
Medicine: Research into lithium compounds for potential therapeutic uses, such as mood stabilizers, may involve this compound.
Industry: It may be used in the development of new materials or as a component in specialized chemical processes.
Mechanism of Action
The mechanism by which lithium(1+) 3-hydroxyoxetane-3-carboxylate exerts its effects is related to the properties of the lithium ion. Lithium ions can interact with various molecular targets and pathways, including:
Enzymes: Lithium can inhibit or activate certain enzymes, affecting metabolic pathways.
Neurotransmitters: Lithium ions can influence neurotransmitter release and uptake, impacting neurological functions.
Cell Signaling: Lithium can modulate cell signaling pathways, such as those involving inositol phosphates and glycogen synthase kinase-3 (GSK-3).
Comparison with Similar Compounds
Similar Compounds
Lithium carbonate: Commonly used in medicine as a mood stabilizer.
Lithium citrate: Another lithium salt with similar applications in medicine.
Lithium chloride: Used in various chemical reactions and as a reagent in research.
Uniqueness
Lithium(1+) 3-hydroxyoxetane-3-carboxylate is unique due to the presence of the 3-hydroxyoxetane-3-carboxylate moiety, which imparts distinct chemical properties and potential applications compared to other lithium salts. Its specific structure allows for unique interactions in chemical reactions and biological systems.
Properties
Molecular Formula |
C4H5LiO4 |
|---|---|
Molecular Weight |
124.0 g/mol |
IUPAC Name |
lithium;3-hydroxyoxetane-3-carboxylate |
InChI |
InChI=1S/C4H6O4.Li/c5-3(6)4(7)1-8-2-4;/h7H,1-2H2,(H,5,6);/q;+1/p-1 |
InChI Key |
OOBQPHRKARDMLK-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1C(CO1)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


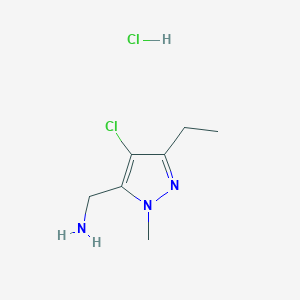
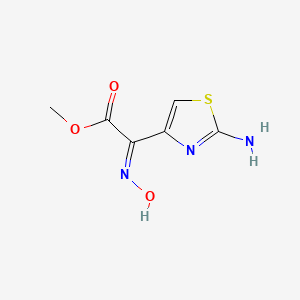
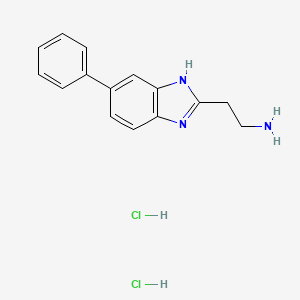

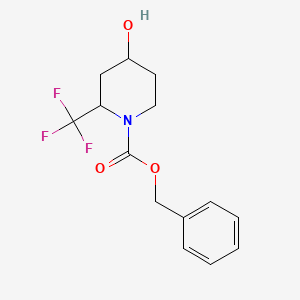
![1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B13510386.png)
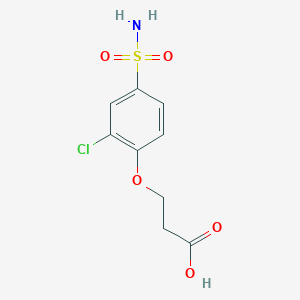
![Tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13510396.png)
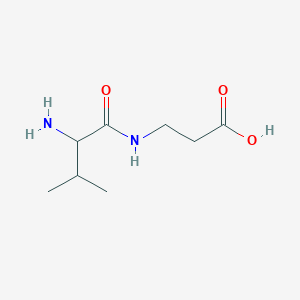

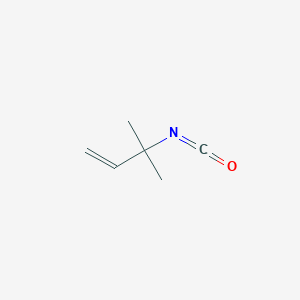
![5-[(1R)-1-aminoethyl]-2-methylanilinehydrochloride](/img/structure/B13510413.png)
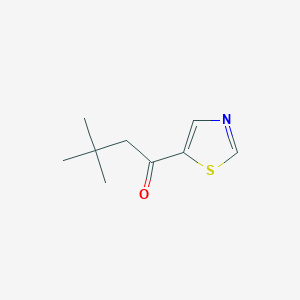
![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13510420.png)
